molecular formula C7H4FIN2 B13847286 6-Fluoro-7-iodo-1H-indazole

6-Fluoro-7-iodo-1H-indazole

Cat. No.: B13847286
M. Wt: 262.02 g/mol
InChI Key: JCVYEFGQHIXJJZ-UHFFFAOYSA-N
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Description

6-Fluoro-7-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal chemistry applications. The presence of fluorine and iodine atoms in the structure of this compound makes it a valuable compound for research and development in pharmaceuticals and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-7-iodo-1H-indazole can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can produce the desired indazole compound . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yields and minimal byproducts. Metal-catalyzed synthesis is preferred due to its efficiency and scalability. The use of solvents like dimethyl sulfoxide (DMSO) and reaction conditions such as elevated temperatures and controlled atmospheres are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-7-iodo-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted indazoles, while oxidation and reduction can yield different oxidation states of the compound .

Scientific Research Applications

6-Fluoro-7-iodo-1H-indazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-7-iodo-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine and iodine atoms can enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-7-iodo-1H-indazole is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance its potential as a versatile compound in various scientific applications .

Properties

Molecular Formula

C7H4FIN2

Molecular Weight

262.02 g/mol

IUPAC Name

6-fluoro-7-iodo-1H-indazole

InChI

InChI=1S/C7H4FIN2/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H,(H,10,11)

InChI Key

JCVYEFGQHIXJJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=NN2)I)F

Origin of Product

United States

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